3-Chloro-7-fluoro-1H-indazole

Physicochemical profiling Building block selection Chromatographic method development

3-Chloro-7-fluoro-1H-indazole (CAS 1388058-48-7) is a halogenated indazole derivative with the molecular formula C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol. The indazole core serves as a well-established bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic scaffolds.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B15071597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-fluoro-1H-indazole
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)F)Cl
InChIInChI=1S/C7H4ClFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11)
InChIKeyQCBYAQQYSIIIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-fluoro-1H-indazole for Preclinical Discovery: A Chloro-Fluoro Indazole Building Block with Distinct Physicochemical Properties


3-Chloro-7-fluoro-1H-indazole (CAS 1388058-48-7) is a halogenated indazole derivative with the molecular formula C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol . The indazole core serves as a well-established bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic scaffolds . This compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry, particularly for programs targeting kinase inhibition, cannabinoid receptor modulation, and soluble guanylate cyclase (sGC) stimulation [1][2]. However, publicly available quantitative biological activity data specific to this exact compound remain scarce, and procurement decisions should be based on its structural suitability for further derivatization rather than on demonstrated target engagement.

Why 3-Chloro-7-fluoro-1H-indazole Cannot Be Simply Replaced by Other Halogenated Indazole Isomers or Mono-Halogenated Analogs


Indazole halogenation pattern profoundly influences both chemical reactivity and biological recognition. The C3 chlorine in 3-chloro-7-fluoro-1H-indazole serves as a synthetic handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [1], while the C7 fluorine modulates electron density on the aromatic ring and can engage in hydrogen-bonding interactions with biological targets, as demonstrated in factor Xa co-crystal structures where a 7-fluoroindazole forms a key H-bond with Gly216 (2.9 Å) [2]. Replacing this compound with a 3-bromo analog (3-bromo-7-fluoro-1H-indazole, MW 215.02, boiling point 337.2°C) alters both reactivity (C-Br vs C-Cl bond strength) and physicochemical properties (higher density: 1.9 vs 1.533 g/cm³) . Similarly, shifting the fluoro substituent from C7 to C5 (3-chloro-5-fluoro-1H-indazole) changes the electronic landscape of the indazole core, potentially altering target binding and metabolic stability . These positional and atomic variations preclude interchangeable use in structure-activity relationship (SAR) campaigns and fragment-based screening libraries.

Quantitative Differentiation Evidence for 3-Chloro-7-fluoro-1H-indazole Against Closest Analogs


Physicochemical Differentiation: Boiling Point and Density Comparison with 3-Bromo-7-fluoro-1H-indazole

3-Chloro-7-fluoro-1H-indazole (CAS 1388058-48-7) exhibits a predicted boiling point of 313.1±22.0 °C and a predicted density of 1.533±0.06 g/cm³ . In comparison, the direct 3-bromo analog, 3-bromo-7-fluoro-1H-indazole (CAS 1257853-72-7), displays a substantially higher predicted boiling point of 337.2±22.0 °C and a higher predicted density of 1.9±0.1 g/cm³ . The 24.1 °C lower boiling point and 0.37 g/cm³ lower density of the 3-chloro derivative translate to easier handling during purification (distillation, sublimation) and potentially different chromatographic retention behavior, which can be advantageous in high-throughput parallel synthesis workflows where volatile intermediates are preferred.

Physicochemical profiling Building block selection Chromatographic method development

pKa Differentiation: The 3-Chloro Substituent Lowers Indazole NH Acidity Compared to Polyfluorinated Analogs

The predicted pKa of 3-chloro-7-fluoro-1H-indazole is 10.03±0.40 . This value is significantly higher (less acidic) than that of polyfluorinated indazoles such as 4,5,6,7-tetrafluoroindazole, which is expected to have a markedly lower pKa due to the electron-withdrawing effect of four fluorine atoms [1]. At physiological pH 7.4, 3-chloro-7-fluoro-1H-indazole will exist predominantly in its neutral (non-ionized) form, which favors passive membrane permeation and blood-brain barrier penetration compared to more acidic polyfluorinated indazoles that may be partially ionized. This property makes the 3-chloro-7-fluoro substitution pattern attractive for CNS-targeted fragment libraries.

Ionization state Membrane permeability Drug-likeness prediction

Reactivity Differentiation: C3 Chlorine as a Superior Synthetic Handle for Cross-Coupling vs C3 Bromine

The C3 chlorine atom in 3-chloro-7-fluoro-1H-indazole provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Compared to the 3-bromo analog, the C-Cl bond offers higher stability toward unwanted nucleophilic displacement during multistep syntheses while remaining sufficiently reactive for oxidative addition to Pd(0) catalysts under optimized conditions. This balance between stability and reactivity is advantageous for sequential functionalization strategies where the C7 fluorine is retained as a non-reactive substituent throughout the synthetic sequence, preserving its electronic effects for final target engagement [2]. Quantitative data on relative coupling yields are context-dependent, but the C-Cl bond dissociation energy (397 kJ/mol) versus C-Br (280 kJ/mol) provides a thermodynamic basis for the enhanced chemoselectivity of the chloro derivative in orthogonal protection strategies.

Cross-coupling chemistry Suzuki-Miyaura reaction Parallel synthesis SAR exploration

Halogen Substitution Pattern and CYP450 Inhibition: Class-Level Inference from 7-Fluoroindazole Data

7-Fluoroindazole (CAS 317-54-1) is documented as an effective inhibitor of human cytochrome P450 enzymes 1A2 and 2C9 . By class-level extrapolation, the 7-fluoro substituent in 3-chloro-7-fluoro-1H-indazole may confer a similar CYP450 interaction profile, which could be therapeutically exploited or represents a potential drug-drug interaction liability depending on the intended application. The additional C3 chlorine substituent in the target compound may modulate this CYP inhibition through altered binding orientation or electronic effects, but no direct experimental data for 3-chloro-7-fluoro-1H-indazole were identified in the public domain. In contrast, 3-chloro-1H-indazole (lacking the 7-fluoro group) has no reported CYP450 inhibitory activity in available literature, suggesting that the 7-fluoro substituent is the primary driver of this property .

Drug metabolism CYP450 inhibition Drug-drug interaction risk Metabolic stability

Molecular Weight and Lipophilicity Differentiation for Fragment-Based Drug Discovery Library Design

3-Chloro-7-fluoro-1H-indazole has a molecular weight of 170.57 g/mol , which falls within the 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300). In comparison, its 3-bromo analog has a significantly higher molecular weight of 215.02 g/mol (Δ +44.45 g/mol) , which may limit its suitability for fragment screening libraries where lower molecular weight fragments are preferred for efficient hit-to-lead optimization. The presence of two halogen atoms (Cl and F) in the target compound also provides two distinct vectors for structure-guided fragment growing, whereas the mono-halogenated comparator 3-chloro-1H-indazole (MW 152.58) lacks the fluorine atom that can serve as a hydrogen bond acceptor or NMR-active (¹⁹F) probe for protein-ligand interaction studies [1].

Fragment-based drug discovery FBDD Rule of Three Library design

Evidence-Backed Application Scenarios for 3-Chloro-7-fluoro-1H-indazole Procurement


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 170.57 g/mol, dual-halogen substitution (Cl and F), and ¹⁹F NMR detectability, 3-chloro-7-fluoro-1H-indazole is well-suited for inclusion in fragment screening libraries targeting kinases, GPCRs, or protein-protein interaction interfaces . Its lower molecular weight compared to the 3-bromo analog (215.02 g/mol) improves compliance with Rule-of-Three guidelines, while the presence of both chlorine and fluorine provides two distinct vectors for fragment elaboration upon hit identification .

Kinase Inhibitor Scaffold Diversification via C3 Cross-Coupling

The C3 chlorine atom serves as a robust synthetic handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce diverse aryl or amine substituents, while the C7 fluorine is retained to engage kinase hinge-region residues such as Gly216 (as demonstrated in factor Xa co-crystal structures with 7-fluoroindazole) [1]. This orthogonal reactivity enables systematic SAR exploration at the C3 position without perturbing the C7 fluorine interaction, facilitating lead optimization programs in oncology kinase targets [2].

CNS-Penetrant Probe Design Leveraging Neutral pKa and Lipophilic Profile

The predicted pKa of 10.03±0.40 ensures that 3-chloro-7-fluoro-1H-indazole remains predominantly neutral at physiological pH 7.4 . This property, combined with the enhanced lipophilicity conferred by dual halogenation, favors passive blood-brain barrier penetration and makes the compound a suitable core scaffold for CNS-targeted chemical probes, particularly for sigma-1 receptor, cannabinoid receptor, or monoamine oxidase programs where indazole derivatives have shown promising activity [3].

CYP450 Interaction Studies and Metabolic Probe Development

Based on class-level inference from 7-fluoroindazole (a documented CYP1A2 and CYP2C9 inhibitor), 3-chloro-7-fluoro-1H-indazole may serve as a starting point for developing metabolic probes to study CYP450-mediated drug-drug interactions . The additional C3 chlorine substituent provides a handle for further structural optimization to tune CYP isoform selectivity, an application where the 3-bromo analog would be disadvantaged by its higher molecular weight and potentially altered metabolic profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-7-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.